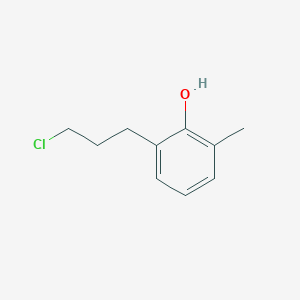

2-(3-Chloropropyl)-6-methylphenol

CAS No.:

Cat. No.: VC13928366

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClO |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-6-methylphenol |

| Standard InChI | InChI=1S/C10H13ClO/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,12H,3,6-7H2,1H3 |

| Standard InChI Key | WQAWDPSCYURZQF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)CCCCl)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(3-Chloropropyl)-6-methylphenol belongs to the class of chlorinated alkylphenols. The compound’s structure comprises a phenolic ring with a methyl group at the 6-position and a 3-chloropropyl chain at the 2-position (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO | |

| Molecular Weight | 184.66 g/mol | |

| SMILES Notation | CC1=C(C(=CC=C1)CCCCl)O | |

| InChI Key | WQAWDPSCYURZQF-UHFFFAOYSA-N |

The chloropropyl group enhances electrophilic reactivity, making the compound amenable to further functionalization. The methyl group contributes to steric effects, influencing reaction kinetics and regioselectivity.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis of 2-(3-Chloropropyl)-6-methylphenol typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A common approach utilizes chlorinated toluenes and alkylation agents under controlled conditions:

Example Reaction:

Key considerations include:

-

Catalyst Selection: Lewis acids like aluminum chloride (AlCl₃) optimize yields by facilitating electrophilic substitution.

-

Temperature Control: Reactions are conducted at 50–80°C to balance reaction rate and byproduct formation.

-

Purification: Column chromatography or recrystallization isolates the product, achieving purities >98%.

Physicochemical Properties

Solubility and Reactivity

The compound is sparingly soluble in water but miscible with organic solvents like ethanol and dichloromethane. Its reactivity profile includes:

-

Nucleophilic Substitution: The chloropropyl group undergoes substitution with amines or thiols.

-

Oxidation: The phenolic hydroxyl group can be oxidized to quinones under strong oxidizing conditions.

Industrial and Research Applications

Agrochemical Intermediates

2-(3-Chloropropyl)-6-methylphenol is a precursor to herbicides and insecticides. For example, it facilitates the synthesis of chlorinated phenoxyacetic acids, which disrupt plant auxin pathways.

Pharmaceutical Synthesis

In drug development, the compound serves as a building block for antimicrobial agents and anti-inflammatory drugs. Its chlorine and methyl groups enhance lipid solubility, improving bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume